Vinaginsenoside R4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

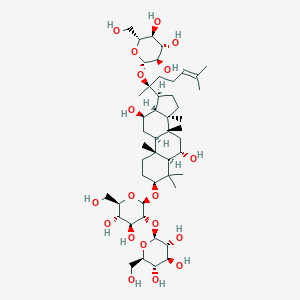

Vinaginsenoside R4 is a natural product isolated from the leaves of hydroponically grown ginseng . It has been found to inhibit melanin biosynthesis and enhance pigmentation in zebrafish without any cytotoxic effects on melan-a cells . This suggests that it may have potential as a new skin whitening compound .

Molecular Structure Analysis

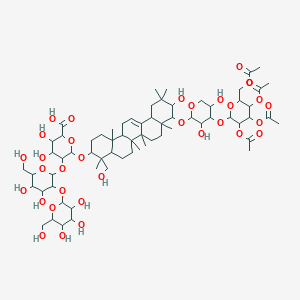

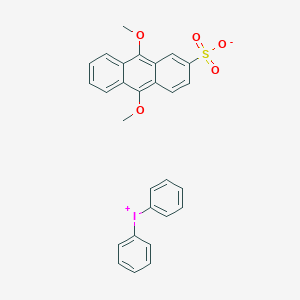

Vinaginsenoside R4 has a molecular formula of C48H82O19 . For a more detailed molecular structure, please refer to the source .Chemical Reactions Analysis

Vinaginsenoside R4 has been found to inhibit melanin biosynthesis . This suggests that it interacts with the biochemical pathway of melanin production, although the exact mechanism of this interaction is not clear from the available information.Scientific Research Applications

Inhibitor of Melanogenesis

Vinaginsenoside R4 has been identified as a potential inhibitor of melanogenesis . Melanogenesis is the process that leads to the production of melanin, the pigment responsible for the color of our skin, hair, and eyes. The inhibitory activity of Vinaginsenoside R4 on melanogenesis was 27.8% at a concentration of 80 µM . This suggests that Vinaginsenoside R4 could potentially be used in the development of skin whitening compounds .

Pharmacologically Active Compound

The absorption and bioavailability of ginsenosides, the family of saponins that Vinaginsenoside R4 belongs to, mainly depend on an individual’s gastrointestinal bioconversion abilities . There is a need to improve ginseng processing to predictably increase the pharmacologically active of ginsenosides . Vinaginsenoside R4, being a ginsenoside, could therefore have potential pharmacological applications.

Potential Role in Ginseng Processing

Different processing methods of ginseng produce a range of ginsenoside compositions with diverse pharmacological properties . As Vinaginsenoside R4 is a ginsenoside, it could play a role in these processing methods, potentially influencing the pharmacological properties of the resulting ginseng product .

Role in Traditional Medicine

Ginseng, from which Vinaginsenoside R4 is derived, is a very famous traditional medicinal herb in Asian countries . Given its potential pharmacological properties, Vinaginsenoside R4 could have applications in traditional medicine.

Potential Use in Cosmetic Research

Vinaginsenoside R4 showed inhibitory activity on body pigmentation on a zebrafish model . Zebrafish are commonly used as a model for biomedical or cosmetic research . This suggests that Vinaginsenoside R4 could potentially be used in cosmetic research, particularly in the development of skin whitening products .

Spectroscopic Analysis

Vinaginsenoside R4 can be identified through spectroscopic methods, including fast atom bombardment mass spectroscopy (FAB-MS), 1D-nuclear magnetic resonance (NMR), 2D-NMR, and infrared (IR) spectroscopy . This suggests that Vinaginsenoside R4 could be used in spectroscopic analysis for research purposes .

Mechanism of Action

Vinaginsenoside R4: A Comprehensive Review of Its Mechanism of Action

Vinaginsenoside R4, also known as Vina-ginsenosideR4, is a minor ginsenoside isolated from the leaves of hydroponic Panax ginseng . This compound has been found to exhibit several interesting biological activities, which we will explore in this article.

Target of Action

Vinaginsenoside R4 primarily targets melanin biosynthesis . Melanin is a pigment responsible for the color of our skin, hair, and eyes. By interacting with this biosynthetic process, Vinaginsenoside R4 can influence pigmentation.

Mode of Action

Vinaginsenoside R4 interacts with its target by inhibiting the biosynthesis of melanin . This inhibition occurs without any cytotoxic effects on the melan-a cells , which are a type of melanocyte used for studies on melanin production.

Biochemical Pathways

It has been suggested that it may be involved in the pi3k/akt/gsk-3β signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Pharmacokinetics

They may also be metabolized by intestinal microflora before absorption into the blood . Ginsenosides are typically cleared from the body rapidly .

Result of Action

The primary molecular effect of Vinaginsenoside R4 is the inhibition of melanin biosynthesis . This results in a decrease in pigmentation. On a cellular level, Vinaginsenoside R4 has been found to protect PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) against 6-hydroxydopamine-induced toxicity .

Action Environment

The action of Vinaginsenoside R4 can be influenced by various environmental factors. For instance, the method of ginseng processing can affect the composition and pharmacological properties of ginsenosides . .

Future Directions

While Vinaginsenoside R4 has shown potential as a skin whitening compound, more research is needed to fully understand its mechanism of action and potential applications . Future studies could also explore other potential uses of this compound, given its natural origin and lack of cytotoxic effects .

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJAEODBOCLNBU-GYMUUCMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)